molecular formula C15H21ClN2O2 B2723404 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421490-34-7

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2723404
CAS No.: 1421490-34-7
M. Wt: 296.8
InChI Key: SIYJYSUDWUVWKD-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a versatile chemical compound used in various scientific research fields. Its unique structural properties make it valuable in drug discovery, synthesis, and medicinal chemistry.

Scientific Research Applications

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Discovery: It serves as a building block for synthesizing potential therapeutic agents.

    Medicinal Chemistry: Its structural properties make it valuable for designing new drugs.

    Biological Research: It is used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so if this compound is intended for use as a drug, its mechanism of action would likely involve interaction with biological targets.

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of pharmaceuticals given the prevalence of piperidine derivatives in this area . Further studies could also investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Comparison with Similar Compounds

2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be compared with other similar compounds, such as:

    N-(piperidin-4-yl)benzamide: Lacks the 2-chloro and 2-methoxyethyl groups, resulting in different chemical properties.

    2-chloro-N-(piperidin-4-yl)benzamide: Lacks the 2-methoxyethyl group, affecting its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJYSUDWUVWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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